2,5-Dimethyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

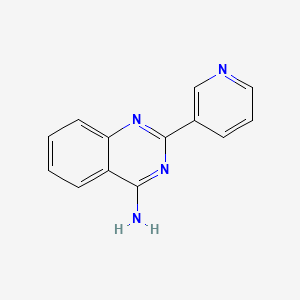

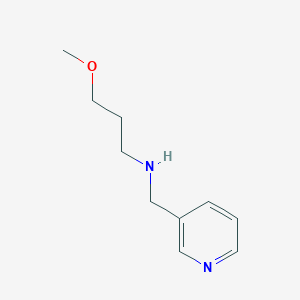

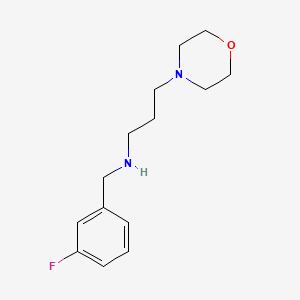

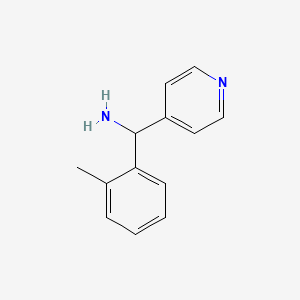

2,5-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 . It is a derivative of indole-3-carbaldehyde, which is known to have potent neuroprotective properties .

Molecular Structure Analysis

The InChI code for 2,5-Dimethyl-1H-indole-3-carbaldehyde is 1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 2nd and 5th positions of the indole ring, and a carbaldehyde group at the 3rd position.Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are used as precursors in the synthesis of biologically active structures. They are particularly useful in Multicomponent Reactions (MCRs), which are a type of reaction where more than two starting materials combine to form a single product .

- Method : The inherent functional groups in 1H-Indole-3-carbaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions easily, making them ideal for MCRs .

- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They are significant synthetic strategies in medicinal and pharmaceutical chemistry .

- Field : Medicinal Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are used as chemical precursors for generating biologically active structures. These structures have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

- Method : The synthesis involves the use of 1H-Indole-3-carbaldehyde and its derivatives as precursors. The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

- Results : The resulting biologically active structures have shown potential in the treatment of various health conditions .

Multicomponent Reactions (MCRs)

Synthesis of Biologically Active Structures

- Field : Microbiology

- Application : Indole-3-carbaldehyde has antifungal properties . It partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

- Method : The exact method of application is not specified, but it likely involves the application of the compound to the skin of the amphibians .

- Results : The results show a decrease in the incidence of chytridiomycosis in amphibians that carry Janthinobacterium lividum on their skin .

- Field : Organic Chemistry

- Application : While not directly related to 2,5-Dimethyl-1H-indole-3-carbaldehyde, Indole-5-carboxaldehyde, a similar compound, is used as a reactant in the preparation of curcumin derivatives . These derivatives have anti-proliferative and anti-inflammatory properties .

- Method : The synthesis likely involves the reaction of Indole-5-carboxaldehyde with other reactants to form the curcumin derivatives .

- Results : The resulting curcumin derivatives have shown potential as anti-proliferative and anti-inflammatory agents .

Antifungal Properties

Preparation of Curcumin Derivatives

- Field : Pharmaceutical Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

- Method : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

- Results : The resulting compounds are used in the synthesis of various pharmaceutically active compounds .

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of indole alkaloids .

- Method : The synthesis involves the use of 1H-Indole-3-carbaldehyde and its derivatives as precursors .

- Results : The resulting indole alkaloids have shown potential in various applications .

Synthesis of Pharmaceutically Active Compounds

Preparation of Indole Alkaloids

Propiedades

IUPAC Name |

2,5-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAZUQNNIBOTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390077 |

Source

|

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1H-indole-3-carbaldehyde | |

CAS RN |

61364-25-8 |

Source

|

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)